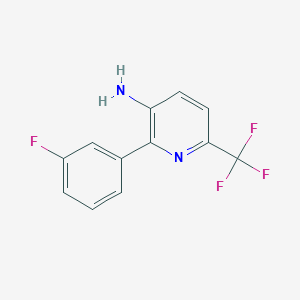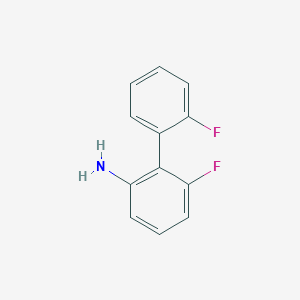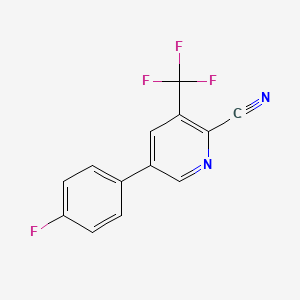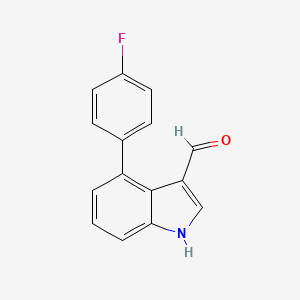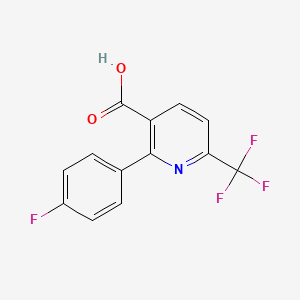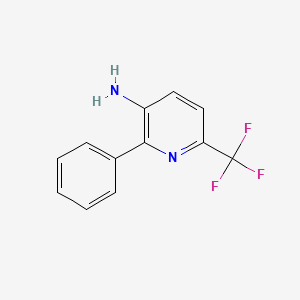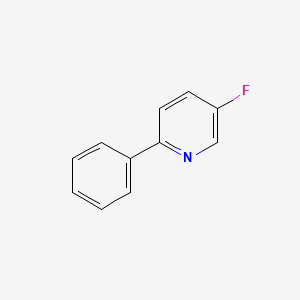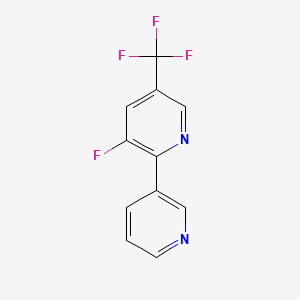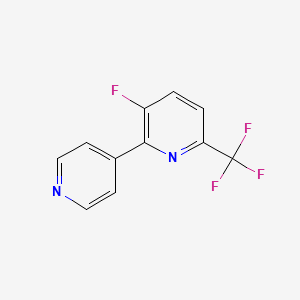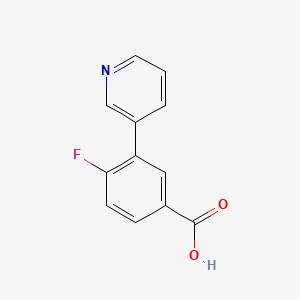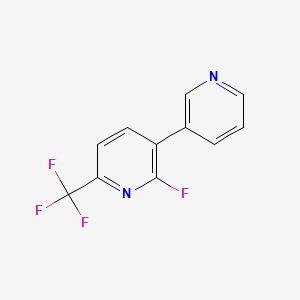![molecular formula C8H8N4O2 B1391181 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1031577-44-2](/img/structure/B1391181.png)
1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
説明
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been achieved through various methods. One approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .科学的研究の応用
Chemical Reactions and Synthesis : The compound 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been utilized in various chemical reactions. It reacts with alkylamides in liquid ammonia, leading to the formation of amino derivatives, demonstrating its reactive nature and potential in synthesizing new chemical entities (Gulevskaya et al., 1994). Moreover, its reactions with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes result in the formation of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, showcasing its versatility in constructing complex molecular structures (Hamama et al., 2012). Additionally, its interaction with various chemical reagents like 1,3-diketones has been explored, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones and related compounds, indicating its role in synthesizing heterocyclic compounds (Tsupak et al., 2003).
Crystal and Molecular Structure Analysis : The compound has been studied for its crystal and molecular structures, revealing interesting hydrogen bonding patterns and pi-pi stacking interactions. These studies are crucial in understanding the chemical and physical properties of the compound and its derivatives (Trilleras et al., 2009).
Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones : The compound is also a key precursor in the synthesis of various pyrimido[4,5-d]pyrimidine-2,4-dione derivatives. These synthesis processes often involve multi-component reactions, highlighting the compound's role in facilitating complex chemical transformations (Bazgir et al., 2008).
Photophysical Properties and pH-Sensing Application : Derivatives of the compound have been synthesized and characterized, displaying solid-state fluorescence emission and solvatochromism. These properties are instrumental in developing new materials with potential applications in photonics and sensing technologies (Yan et al., 2017).
作用機序
Target of Action
Similar compounds, such as pyrimidopyrimidines, have been shown to interact with various targets, including phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrimidopyrimidines, leading to varied biological activities .
Biochemical Pathways
Related compounds have been shown to exhibit antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Result of Action
Related compounds have demonstrated a range of biological activities, suggesting that this compound may have similar effects .
生化学分析
Biochemical Properties
1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions often result in the inhibition of these enzymes, which can lead to various biological effects such as antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with P38 protein kinase can modulate cell signaling pathways involved in inflammation and stress responses . Additionally, its inhibitory effect on dihydrofolate reductase can impact DNA synthesis and repair, thereby influencing cell proliferation and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with various biomolecules. It acts as an inhibitor for several enzymes, including phosphodiesterase and dihydrofolate reductase . By binding to the active sites of these enzymes, it prevents their normal function, leading to downstream effects on cellular processes. For example, inhibition of dihydrofolate reductase disrupts the folate cycle, which is crucial for DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and hepatoprotective activities . At higher doses, it can cause toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and phosphodiesterase, affecting the folate cycle and cyclic nucleotide metabolism . These interactions can alter metabolic flux and metabolite levels, impacting cellular functions and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It is often directed to specific compartments or organelles where it can interact with its target enzymes and proteins. This localization is essential for its activity and function, as it ensures that the compound reaches the appropriate sites within the cell .
特性
IUPAC Name |
1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-9-3-5-6(10-4)12(2)8(14)11-7(5)13/h3H,1-2H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDKWGPEXSIHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=O)NC(=O)N(C2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


